molecular formula C13H18Cl2F3N2O B1675884 [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride CAS No. 77966-53-1

[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride

Cat. No.: B1675884
CAS No.: 77966-53-1
M. Wt: 345.18 g/mol
InChI Key: CXNYGNZRHALADY-UHFFFAOYSA-N
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Description

2’-Chloro-2-(diethylamino)-5’-trifluoromethylacetanilide, hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloro group, a diethylamino group, and a trifluoromethyl group attached to an acetanilide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2-(diethylamino)-5’-trifluoromethylacetanilide, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroacetanilide with diethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2-(diethylamino)-5’-trifluoromethylacetanilide, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2’-Chloro-2-(diethylamino)-5’-trifluoromethylacetanilide, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2’-Chloro-2-(diethylamino)-5’-trifluoromethylacetanilide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2’-Chloro-2-(diethylamino)-5’-trifluoromethylacetanilide, hydrochloride include:

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2-Dimethylaminoethyl chloride hydrochloride

Uniqueness

What sets 2’-Chloro-2-(diethylamino)-5’-trifluoromethylacetanilide, hydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

77966-53-1

Molecular Formula

C13H18Cl2F3N2O

Molecular Weight

345.18 g/mol

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C13H16ClF3N2O.ClH/c1-3-19(4-2)8-12(20)18-11-7-9(13(15,16)17)5-6-10(11)14;/h5-7H,3-4,8H2,1-2H3,(H,18,20);1H

InChI Key

CXNYGNZRHALADY-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl.[Cl-]

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Acetotoluidide, 6'-chloro-2-(diethylamino)-alpha,alpha,alpha-trifluoro-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride
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[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride
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[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride
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[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride
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[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride
Reactant of Route 6
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride

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